2'-Amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
Description
Properties
IUPAC Name |
2'-amino-6',7'-dimethyl-1-[(3-methylphenyl)methyl]-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-15-7-6-8-17(11-15)14-30-20-10-5-4-9-18(20)26(25(30)32)19(13-27)23(28)33-21-12-16(2)29(3)24(31)22(21)26/h4-12H,14,28H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZWDIWGPQPEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4(C2=O)C(=C(OC5=C4C(=O)N(C(=C5)C)C)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of spiro[indoline-3,4'-pyrano-pyridine/pyrazole] derivatives. Below is a detailed comparison with analogs from the evidence:
Table 1: Structural and Physicochemical Comparisons
Key Research Findings
Substituent Effects on Bioactivity :
- Halogenation (e.g., Br in ) and fluorinated groups () improve target binding via hydrophobic and electrostatic interactions .
- The 3-methylbenzyl group in the target compound likely enhances membrane permeability compared to simpler benzyl analogs () .
Synthetic Efficiency: Multicomponent reactions (e.g., ) are preferred for spirocyclic systems, offering high yields (≥90%) and scalability . Modifications at the pyrano-pyridine/pyrazole junction (e.g., ) require precise control of reaction conditions to avoid regiochemical issues .
Spectral Trends :
Q & A
Q. What synthetic methodologies are recommended for constructing the spiro[indoline-3,4'-pyrano[3,2-c]pyridine] core of this compound?
The synthesis typically involves multi-step routes starting with indole derivatives and pyrano precursors. Key steps include:
- Mannich-type reactions or Michael additions to assemble the spirocyclic framework.
- Use of Lewis acid catalysts (e.g., Zn or Fe-based nanoparticles) to enhance regioselectivity and yield .
- Solvent optimization (e.g., ethanol-water mixtures) to improve reaction efficiency . Example: A related spiro[indoline-3,4'-pyrano] derivative was synthesized via a Michael/hemiketalization cascade using a bifunctional squaramide organocatalyst, achieving >90% enantiomeric excess .
Q. How should researchers characterize the stereochemistry and purity of this compound?
- Chiral HPLC or polarimetry for enantiomeric excess determination .
- 1H/13C NMR to confirm substituent positions and spiro junction integrity. For example, aromatic protons in the 6.5–8.5 ppm range and spiro carbon signals near 90–100 ppm are diagnostic .
- HRMS to verify molecular formula, and IR spectroscopy to identify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .
Q. What analytical techniques are critical for assessing thermal stability and crystallinity?
- Differential Scanning Calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., observed melting points for analogous compounds: 210–232°C) .
- X-ray crystallography to resolve crystal packing and hydrogen-bonding networks, particularly for polymorph screening .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized, and what catalysts are most effective?
- Organocatalysts : Bifunctional squaramides derived from L-proline have shown superior enantioselectivity (>90% ee) in related spirocyclic systems compared to thiourea catalysts .
- Metal-organic frameworks (MOFs) : Zn or Co-doped ferrite nanoparticles improve reaction rates and stereocontrol in polar solvents .
- Methodological Tip : Monitor reaction progress via in-situ FTIR to track intermediate formation and adjust catalyst loading dynamically.
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Case Study : Discrepancies in 1H NMR chemical shifts (e.g., NH2 protons at 6.7–7.8 ppm) may arise from solvent polarity or tautomeric equilibria. Use variable-temperature NMR or deuterium exchange experiments to identify dynamic processes .
- Cross-Validation : Compare experimental data with DFT-calculated spectra (e.g., vibrational frequencies from B3LYP/6-31G* simulations) to assign ambiguous peaks .
Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s bioactivity?
- Molecular Docking : The 3-methylbenzyl group may engage in hydrophobic interactions with enzyme pockets, while the amino and carbonyl groups form hydrogen bonds (e.g., binding to kinase ATP sites) .
- SAR Studies : Modify the 3-methylbenzyl substituent to assess its role in cytotoxicity. For example, bromo or chloro analogs showed enhanced binding to DNA topoisomerases in related compounds .
Q. What computational tools are recommended for predicting metabolic stability and toxicity?
- ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 metabolism and hepatotoxicity. The nitrile group may pose metabolic liabilities, requiring in vitro microsomal assays for validation .
- MD Simulations : Assess binding mode persistence in target proteins (e.g., 50 ns simulations with GROMACS) to prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
